molecular formula C11H20ClNO B12121654 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No.: B12121654
M. Wt: 217.73 g/mol
InChI Key: PGPHQQMIPDWODR-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide is an organic compound with the molecular formula C11H20ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 3,3,5-trimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,3,5-trimethylcyclohexylamine+chloroacetyl chlorideThis compound+HCl\text{3,3,5-trimethylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,3,5-trimethylcyclohexylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-phenylpropyl)acetamide

Uniqueness

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide

InChI

InChI=1S/C11H20ClNO/c1-8-4-9(13-10(14)7-12)6-11(2,3)5-8/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

PGPHQQMIPDWODR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)CCl

Origin of Product

United States

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